Inosine-5'-diphosphate trisodium salt

Enzyme Kinetics Plant Biochemistry Nucleotide Metabolism

Researchers studying nucleoside diphosphatase often face low signal with common NDPs. IDP trisodium salt solves this with 5-10x higher substrate activity, enabling robust detection. • 5-10x greater activity vs ADP, CDP, TDP with Golgi NDPase. • K_D = 5.0 μM for NM23-H2; disrupts c-MYC transcription without affecting kinase activity. • High catalytic efficiency (k_cat/K_m) among 29 nucleotides tested for inosine diphosphatase. Supplied as ≥93% (HPLC) white powder; stored at -20 °C, shipped ambient. Bulk quantities available with batch-specific CoA.

Molecular Formula C10H11N4Na3O11P2
Molecular Weight 494.13 g/mol
CAS No. 81012-88-6
Cat. No. B6593809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine-5'-diphosphate trisodium salt
CAS81012-88-6
Molecular FormulaC10H11N4Na3O11P2
Molecular Weight494.13 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
InChIKeyCPIQGMJSIPVOOS-MSQVLRTGSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inosine-5'-diphosphate Trisodium Salt


Inosine-5'-diphosphate trisodium salt (IDP trisodium salt, CAS 81012-88-6) is a purine nucleoside 5'-diphosphate, serving as the trisodium salt form of inosine diphosphate. It is characterized by a molecular weight of 494.13 g/mol and is typically supplied as a white to off-white powder with a purity of ≥ 93% (HPLC) . This compound is widely utilized in biochemical research as a crucial substrate for studies involving nucleotide metabolism, signal transduction pathways, and enzyme kinetics . Its structure comprises an inosine base linked to a ribose sugar and a diphosphate group, making it a pivotal constituent in the synthesis of compounds relevant to viral, immunological, and oncological research .

Why IDP Trisodium Salt Cannot Be Substituted


Inosine-5'-diphosphate trisodium salt cannot be indiscriminately substituted by other nucleoside diphosphates (NDPs) due to its unique substrate specificity and binding characteristics, which are dictated by its purine base structure. Research on nucleoside diphosphatase demonstrates that enzyme activity with IDP is significantly higher compared to other NDPs, such as ADP, CDP, and thymidine 5'-diphosphate, which exhibit only 10–20% of the activity observed with IDP [1]. Furthermore, thermodynamic studies reveal that while the Gibbs free energy change (ΔG°) for binding to NDP kinase is similar among IDP, ADP, and GDP due to enthalpy-entropy compensation, their individual enthalpic and entropic contributions differ markedly [2]. This indicates distinct molecular interactions that preclude simple interchangeability. The following quantitative evidence details these critical differentiators for procurement decisions.

Evidence for IDP Trisodium Salt Differentiation


Superior Activity for Golgi Nucleoside Diphosphatase

In a purified rice Golgi membrane-bound nucleoside diphosphatase assay, the activity of IDP was set as a baseline (100%), while ADP, CDP, and thymidine 5'-diphosphate exhibited only 10–20% of this activity [1]. Furthermore, the kinetic parameters (Km and Vmax) for IDP were compared directly to UDP and GDP in the same system, showing that IDP has the lowest Km and highest Vmax among the effective substrates [1].

Enzyme Kinetics Plant Biochemistry Nucleotide Metabolism

High-Affinity NM23-H2 Binding

IDP functions as a decoy substrate for the protein NM23-H2, demonstrating a superior bond capacity for its GDP-binding pocket. The dissociation constant (KD) for this interaction was determined to be 5.0 μM [1]. This specific binding event disrupts the NM23-H2-Pu27-GQ interaction, which in turn abrogates c-MYC transcription, induces apoptosis, and causes G2/M cell cycle arrest, all without affecting NM23-H2's kinase properties [1].

Cancer Research Transcriptional Regulation Protein-Nucleotide Interactions

Distinct Thermodynamics in F1-ATPase Binding

Thermodynamic analysis of nucleotide binding to the isolated monomeric β subunit and the α3β3γ subcomplex of F1-ATPase showed a clear affinity order: ATP/ADP > GTP/GDP > ITP/IDP [1]. A separate microcalorimetric study on nucleoside diphosphate kinase revealed that while the overall Gibbs free energy change (ΔG°) for binding of ADP, GDP, and IDP was similar due to enthalpy-entropy compensation, their individual enthalpic (ΔH°) and entropic (ΔS°) contributions were significantly different [2].

Bioenergetics Thermodynamics Enzyme Mechanism

Differential Substrate Preference in PEPCK

Kinetic analysis of S. cerevisiae phosphoenolpyruvate carboxykinase revealed a strong substrate preference for ADP over IDP. The catalytic efficiency order for nucleoside diphosphates was ADP ≫ GDP > IDP ≅ UDP > CDP, with the preference for ADP being approximately an order of magnitude higher than for IDP [1].

Enzyme Kinetics Metabolic Regulation Yeast Biology

Optimal Substrate for Inosine Diphosphatase

A broad screen of 29 nucleotides against inosine diphosphatase revealed that IDP and its deoxy form (dIDP) had the highest kcat/Km values among all compounds tested . This establishes IDP as the optimal natural substrate for this enzyme and highlights its unique utility in assays where maximal catalytic turnover is required.

Enzyme Specificity Nucleotide Analogs Biochemical Screening

IDP Trisodium Salt Applications


Nucleoside Diphosphatase Enzyme Kinetics

Based on its demonstrated superior substrate activity (5-10x higher than ADP/CDP/TDP) and favorable kinetic parameters (Km = 0.48 mM) with Golgi nucleoside diphosphatase, IDP trisodium salt is the preferred substrate for studies on this enzyme class [1]. It is also an ideal tool for comparative enzyme kinetics, as shown by its ~10-fold lower catalytic efficiency for PEPCK compared to ADP, making it a valuable negative control for specificity studies [2].

NM23-H2 Transcriptional Regulation in Cancer

IDP trisodium salt's specific and high-affinity binding (KD = 5.0 μM) to the GDP-binding pocket of NM23-H2 allows for targeted disruption of c-MYC transcription without affecting the kinase activity of NM23-H2 [3]. This unique property makes it an essential tool compound for dissecting NM23-H2 function in cancer biology, particularly in research on Burkitt's lymphoma and other c-MYC-driven malignancies [3].

Thermodynamic Analysis of Nucleotide Binding

Calorimetric studies have shown that while IDP, ADP, and GDP share similar overall binding free energy (ΔG°) to NDP kinase, their individual enthalpic and entropic contributions are distinct [4]. Researchers investigating the fine details of nucleotide recognition can utilize IDP trisodium salt to isolate and study the specific thermodynamic forces driving protein-ligand interactions, providing insights unattainable with the more tightly binding ADP or GDP.

Signal Optimization for Inosine Diphosphatase Staining

As IDP was identified as having the highest catalytic efficiency (kcat/Km) among 29 nucleotides tested for inosine diphosphatase , its use is critical for achieving maximum sensitivity in applications that rely on this enzyme activity. This includes the selective histochemical staining of vascular cells, macrophages, and microglia, where IDP provides the most robust signal .

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